
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane is a unique compound characterized by its triazine core substituted with ethynyl and methyl groups. This compound belongs to the class of triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of cyanuric chloride with ethynyl and methyl substituents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reactions . The industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
1,3,5-Triethynyl-2,4,6-trimethylbenzene: This compound has a similar structure but lacks the triazine core, resulting in different chemical and physical properties.
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: This compound contains a boron-oxygen ring instead of the triazine core, leading to distinct reactivity and applications.
1,3,5-Trithiane, 2,4,6-trimethyl: This compound has a sulfur-containing ring, which imparts different chemical properties compared to the triazine core.
The uniqueness of this compound lies in its combination of ethynyl and methyl substituents on a triazine core, providing a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
285141-50-6 |
|---|---|
Molekularformel |
C9H12B3N3 |
Molekulargewicht |
194.7 g/mol |
IUPAC-Name |
2,4,6-triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C9H12B3N3/c1-7-10-13(4)11(8-2)15(6)12(9-3)14(10)5/h1-3H,4-6H3 |
InChI-Schlüssel |
CTZDBUMFUPRLJT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C)C#C)C)C#C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


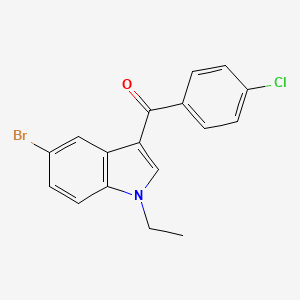
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
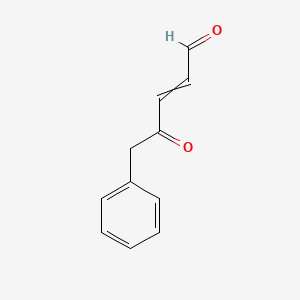
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
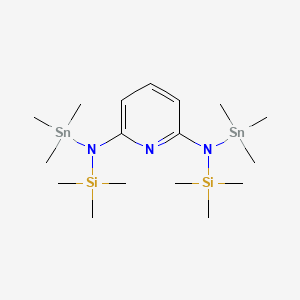
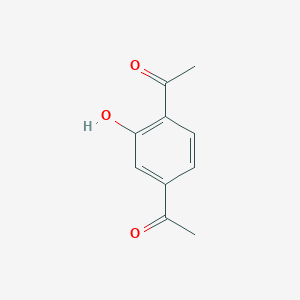
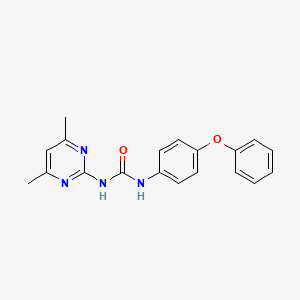
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)
